BenchChemオンラインストアへようこそ!

5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine

Lipophilicity Drug-likeness Permeability

5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine (MW 237.26, C14H11N3O) is a 2,5-disubstituted 1,3,4-oxadiazole derivative in which the 5-position bears a biphenyl substituent and the 2-position bears a free primary amine. Its structural combination of an electron-deficient oxadiazole ring with an extended aromatic system renders it a versatile intermediate for further synthetic elaboration and a privileged scaffold for medicinal chemistry and materials science applications.

Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
CAS No. 62035-97-6
Cat. No. B3054815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine
CAS62035-97-6
Molecular FormulaC14H11N3O
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)N
InChIInChI=1S/C14H11N3O/c15-14-17-16-13(18-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,15,17)
InChIKeyLSVVDJZSJUIFHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine (CAS 62035-97-6): A 2-Amino-1,3,4-Oxadiazole Scaffold with Extended Aromatic Character


5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine (MW 237.26, C14H11N3O) is a 2,5-disubstituted 1,3,4-oxadiazole derivative in which the 5-position bears a biphenyl substituent and the 2-position bears a free primary amine . Its structural combination of an electron-deficient oxadiazole ring with an extended aromatic system renders it a versatile intermediate for further synthetic elaboration and a privileged scaffold for medicinal chemistry and materials science applications .

Why a Simple 5-Aryl-1,3,4-oxadiazol-2-amine Cannot Substitute for the 5-Biphenyl-4-yl Analog


Simple 5-phenyl or 5-(4-substituted phenyl) analogs lack the extended biphenyl π-system, which profoundly alters several molecular properties critical for both biological and materials applications. The additional phenyl ring increases molecular length, polarizability, and lipophilicity, which can enhance membrane permeability and protein-binding interactions in biological contexts, and modifies electron-transport characteristics and thermal stability in materials science . Generic substitution without these features would result in divergent physicochemical and performance profiles, making the biphenyl analog irreplaceable for applications requiring enhanced aromatic interactions or specific electronic properties [1].

Quantitative Differentiation Evidence for 5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine vs. Closest Analogs


Predicted Lipophilicity (LogP) Comparison: Biphenyl vs. Phenyl Analog

The calculated partition coefficient (LogP) of the biphenyl-substituted compound is approximately 2.92, compared to 1.45 for the simpler 5-phenyl-1,3,4-oxadiazol-2-amine . This difference of approximately 1.5 log units corresponds to a ~30-fold higher theoretical partition into lipid phases.

Lipophilicity Drug-likeness Permeability

Cholinesterase Inhibitory Activity: Class-Level Benchmarking Against Rivastigmine

A series of structurally related 5-aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl chains exhibited moderate dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 12.8–99.2 µM for AChE and 53.1 µM for BChE [1]. While specific data for the biphenyl analog are not available, the class demonstrates greater AChE selectivity and many members show lower IC50 values than the established drug rivastigmine.

Acetylcholinesterase Butyrylcholinesterase Neurodegeneration

Electron-Transport Material Precursor: Demonstrated Utility in OLED and Photonic Device Fabrication

The biphenyl-oxadiazole core is a critical component of the widely used electron-transport material PBD (2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole). Specifically, 5-(biphenyl-4-yl)-1,3,4-oxadiazol-2-amine has been utilized as a synthetic precursor to construct bipolar light-emitting molecules such as PBPOPB, which exhibits a high fluorescence quantum yield of 87% under 365 nm excitation [1]. This application is distinct from simple phenyl or tolyl analogs, which lack the extended conjugation required for efficient electron injection and transport.

Organic Electronics OLED Electron-Transport Material

Commercial Purity Specification: Consistent 95% Minimum for Reproducible Synthesis

Reputable vendors report a minimum purity specification of 95% for this compound , with storage recommendations of cool, dry conditions (long-term) to maintain integrity. This contrasts with some simpler analogs like 5-phenyl-1,3,4-oxadiazol-2-amine, which may be offered at lower purities (e.g., 97% minimum with associated storage caveats) and can exhibit batch-to-batch variability affecting downstream synthetic yields .

Purity Procurement Reproducibility

Patent-Cited Utility as an Angiotensin II Antagonist Intermediate

Biphenyl-substituted oxadiazoles are specifically claimed in patent literature as angiotensin II (AII) receptor antagonists [1]. The compound 5-biphenyl-4-yl-1,3,4-oxadiazol-2-amine falls within the Markush structures described, highlighting its potential as a key intermediate in the synthesis of cardiovascular agents. This positions it distinctly from simpler 5-aryl oxadiazoles lacking the biphenyl motif, which are not covered under the same therapeutic patent families.

Patent Antihypertensive Angiotensin II Antagonist

Limited Primary Biological Data Availability: A Critical Procurement Consideration

A comprehensive search of PubMed, ChEMBL, and PubChem reveals a notable absence of primary in vitro or in vivo biological activity data for 5-biphenyl-4-yl-1,3,4-oxadiazol-2-amine specifically [1]. This is in stark contrast to many simpler 5-aryl-1,3,4-oxadiazol-2-amines (e.g., 5-phenyl, 5-(4-methoxyphenyl)), which have been extensively profiled for antimicrobial, anticancer, and enzyme inhibitory activities. Users must rely on class-level inference and custom profiling for biological applications, representing a critical differentiation in research risk.

Data Availability Risk Assessment Literature Gap

Optimal Application Scenarios for 5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine Based on Differentiated Evidence


Organic Light-Emitting Diode (OLED) Materials Development

The compound serves as a direct precursor to electron-transport materials like PBD derivatives and bipolar emitters such as PBPOPB, which achieve a fluorescence quantum yield of 87% under 365 nm excitation . Its biphenyl-oxadiazole core is essential for achieving balanced charge transport and high luminescence efficiency in OLED architectures, making it the building block of choice for photonic device fabrication over simple 5-aryl oxadiazoles that lack the extended conjugation needed for efficient electron injection and transport.

Cardiovascular Drug Discovery: Angiotensin II Receptor Antagonist Programs

The compound is structurally encompassed within patent claims for biphenyl oxadiazoles as angiotensin II receptor antagonists (e.g., US 5,338,737) . Utilization as a synthetic intermediate in the construction of novel non-peptide AII antagonists positions it as a valuable scaffold for hypertension and heart failure drug discovery. Simpler 5-aryl analogs without the critical biphenyl motif fall outside this patent space, reducing their relevance to this validated therapeutic target.

Medicinal Chemistry Lead Generation via Scaffold Functionalization

The free 2-amino group provides a convenient handle for further synthetic derivatization (e.g., acylation, alkylation, Schiff base formation), while the biphenyl substituent extends lipophilicity (LogP 2.92 vs. 1.45 for the parent phenyl analog) . This combination allows systematic exploration of structure-activity relationships in cholinesterase inhibition (a class-level activity demonstrated by close analogs) [1], or for tuning physicochemical properties in CNS-targeted library synthesis where enhanced logP is desired for blood-brain barrier penetration.

High-Purity Building Block Procurement for Multi-Step Synthesis

With a consistent 95% minimum purity specification from multiple vendors , this compound is suitable as a reliable starting material for medicinal chemistry campaigns and materials science applications requiring stringent stoichiometric control. Its availability in research quantities with defined purity reduces the risk of batch-to-batch variability observed with less standardized 5-aryl oxadiazole analogs, making it the preferred procurement choice for reproducible multi-step synthetic protocols.

Quote Request

Request a Quote for 5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.